molecular formula C23H19N3O5S B2501909 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 864939-42-4

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2501909
CAS No.: 864939-42-4
M. Wt: 449.48
InChI Key: YROPTULDWYCEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule designed for biochemical research. This compound features a phthalimide (isoindole-1,3-dione) moiety, a structural motif present in compounds with diverse bioactivities (see related structures in PubChem and ChemSpider ). The molecular scaffold also incorporates a sulfamoylbenzamide group, suggesting potential as a candidate for investigating enzyme inhibition pathways, particularly those involving sulfonamide-targeted proteins. Research applications may include its use as a key intermediate in organic synthesis and medicinal chemistry for the development of novel therapeutic agents. Its structural complexity, exemplified by the presence of multiple hydrogen bond acceptors and donors, makes it a valuable compound for structure-activity relationship (SAR) studies and for probing protein-ligand interactions in vitro. This product is intended for research and development purposes exclusively and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-2-26(17-6-4-3-5-7-17)32(30,31)18-11-8-15(9-12-18)21(27)24-16-10-13-19-20(14-16)23(29)25-22(19)28/h3-14H,2H2,1H3,(H,24,27)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROPTULDWYCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Aminoisoindoline-1,3-dione

The isoindoline-1,3-dione fragment is typically synthesized via cyclization of substituted benzamides. A method adapted from the stereoselective synthesis of isoindolin-1-ones involves N-cyclization of 2-(1-alkynyl)benzamides using n-BuLi-I$$2$$/ICl. For the target compound, 5-nitro-isoindoline-1,3-dione serves as a precursor, which is reduced to the corresponding amine using catalytic hydrogenation (H$$2$$, Pd/C) or tin(II) chloride in hydrochloric acid.

Optimization Note : Cyclization yields improve under anhydrous conditions with lithium halide additives, achieving 85–94% efficiency for primary amides.

Synthesis of 4-[Ethyl(Phenyl)Sulfamoyl]Benzoic Acid

The sulfamoylbenzamide fragment is prepared through sulfonylation of 4-aminobenzoic acid. A two-step protocol is employed:

  • Sulfonylation : Reacting 4-aminobenzoic acid with ethyl(phenyl)sulfamoyl chloride in pyridine at 0–5°C for 4 hours.
  • Acid Activation : Converting the benzoic acid to its acid chloride using thionyl chloride (SOCl$$_2$$) or pivaloyl chloride in dichloromethane.

Key Data :

  • Sulfonylation yield: 78% (pyridine, 0°C).
  • Acid chloride conversion: >95% (SOCl$$_2$$, reflux).

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

The most common method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF. A representative procedure from patent literature includes:

  • Dissolving 5-aminoisoindoline-1,3-dione (1 equiv) and 4-[ethyl(phenyl)sulfamoyl]benzoyl chloride (1.2 equiv) in anhydrous DMF.
  • Adding EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C, then stirring at room temperature for 12 hours.
  • Isolation via precipitation in ice-water and recrystallization from ethanol.

Yield : 82–89%.

Microwave-Assisted Synthesis

Adapting microwave techniques from sulfonamide derivatization studies, the reaction time is reduced from hours to minutes:

  • Mixing 5-aminoisoindoline-1,3-dione and 4-[ethyl(phenyl)sulfamoyl]benzoyl chloride in pyridine.
  • Irradiating at 120°C for 10 minutes using a microwave reactor.
  • Purification by column chromatography (silica gel, ethyl acetate/hexane).

Yield : 88–94%.

Mechanistic Insights and Stereochemical Considerations

The amide bond formation proceeds via a nucleophilic acyl substitution mechanism. The carbodiimide activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide. Microwave irradiation enhances reaction efficiency by promoting molecular collisions and reducing side reactions.

Stereochemical Purity :

  • No chiral centers are present in the target compound, but residual enantiomers from intermediates (e.g., ethyl(phenyl)sulfamoyl chloride) must be monitored via HPLC.

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1735 cm$$^{-1}$$ (C=O, isoindoline-dione), 1710 cm$$^{-1}$$ (C=O, benzamide), 1375 cm$$^{-1}$$ (S=O).
  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.65–7.52 (m, 5H, Ph), 3.21 (q, 2H, CH$$2$$CH$$3$$), 1.32 (t, 3H, CH$$2$$CH$$_3$$).
  • MS (ESI) : m/z 491.6 [M+H]$$^+$$.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • TLC : Single spot (R$$_f$$ = 0.72, ethyl acetate/hexane 7:3).

Comparative Evaluation of Synthetic Routes

Method Conditions Yield (%) Purity (%)
Carbodiimide (EDC) DMF, 12 h, rt 82–89 98–99
Microwave Pyridine, 120°C, 10 min 88–94 99
Classical Acylation DCM, reflux, 24 h 65–73 95

Key Findings :

  • Microwave synthesis offers superior yields and shorter reaction times.
  • Carbodiimide coupling provides high purity but requires longer durations.

Industrial-Scale Considerations

For large-scale production, the microwave method faces challenges in energy efficiency and reactor design. Patent WO2003106440A2 recommends continuous flow systems with in-line purification to mitigate these issues. Additionally, the use of tert-butoxycarbonyl (BOC) protecting groups for intermediates enhances stability during storage.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

The target compound’s isoindole-dione core is shared with derivatives such as N-(2-benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(hydroxyalkoxy)phenyl]acetamide (13b–13l) , which feature hydroxyalkoxy chains instead of sulfamoyl groups. These compounds were synthesized as dual MMP-7/-13 inhibitors, with modifications to the benzamide substituents (e.g., 3-hydroxypropoxy or 4-hydroxybutoxy) optimizing enzyme binding and selectivity . In contrast, the ethyl(phenyl)sulfamoyl group in the target compound may enhance metabolic stability compared to hydroxyalkoxy chains, which are prone to glucuronidation .

Sulfamoyl Benzamide Derivatives

Compounds like 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) replace the isoindole-dione core with a 1,3,4-oxadiazole ring. These derivatives exhibit antifungal activity by inhibiting thioredoxin reductase in Candida albicans, highlighting the sulfamoyl group’s role in targeting redox enzymes . The target compound’s isoindole-dione core may offer improved steric complementarity for larger enzyme active sites compared to oxadiazoles.

Pharmacokinetic Considerations

Sulfamoyl groups (as in the target compound and LMM5/LMM11) are less polar than hydroxyalkoxy chains (e.g., 13c), which may enhance oral bioavailability .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an isoindole core linked to a sulfonamide moiety. The synthesis typically involves the reaction of 1,3-dioxoisoindoline with an appropriate sulfonamide derivative under controlled conditions. Common methods include:

  • Reagents : Use of bases like triethylamine to facilitate amide bond formation.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to exhibit:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. For instance, it can modulate the activity of carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis .
  • Binding Affinity : Research indicates that similar sulfonamide derivatives demonstrate varying binding affinities to different CA isoforms, suggesting that modifications in the chemical structure can significantly influence biological activity .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Activity : Studies have highlighted its efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have shown promising results in inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases. It may act through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerInhibition of tumor growth via CA inhibition
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InhibitionTargeting specific carbonic anhydrase isoforms

Table 2: Structure-Activity Relationship (SAR)

CompoundK_i (nM) against hCA IIK_i (nM) against hCA IX
N-(1,3-dioxo...)7.734.9
Similar Sulfonamides69.865.8

Case Studies

  • Case Study on Antitumor Activity :
    A recent study evaluated the anticancer properties of various sulfonamide derivatives, including our compound of interest. Results indicated that compounds exhibiting structural similarities showed IC50 values in the nanomolar range against several cancer cell lines, supporting their potential as lead compounds for further development .
  • Case Study on Inflammatory Response :
    Another investigation focused on the anti-inflammatory effects of related compounds. It was found that these derivatives could significantly reduce levels of pro-inflammatory markers in vitro, indicating their utility in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound's core structure suggests synthesis via coupling reactions. A general approach involves reacting 1,3-dioxoisoindoline derivatives with activated sulfamoylbenzoyl chlorides. For example, analogous compounds (e.g., methanesulfonyl variants) are synthesized under anhydrous conditions with bases like triethylamine to neutralize HCl byproducts . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification typically uses column chromatography with polar/non-polar solvent gradients.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. Aromatic protons in the isoindole and benzamide moieties appear as distinct multiplets (δ 7.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <2 ppm error.
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1700 cm⁻¹ for isoindole dione) and sulfonamide S=O (~1350 cm⁻¹) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent for stock solutions), followed by aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) for colloidal dispersion.
  • Stability Assays : Use HPLC-UV to monitor degradation under varying pH (3–9), temperatures (4–37°C), and light exposure. For photostability, follow ICH Q1B guidelines using controlled UV/visible light chambers .

Advanced Research Questions

Q. What experimental design strategies can optimize the synthesis yield and minimize byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., stoichiometry, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize reaction time (12–24 hrs), temperature (25–60°C), and base equivalents (1–3 eq.) .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions. Central Composite Design (CCD) is effective for non-linear relationships .

Q. How can computational modeling resolve contradictions between predicted and observed biological activity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites. Compare with experimental IC₅₀ values to validate docking poses .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding in explicit solvent (e.g., TIP3P water) to assess stability. Free-energy perturbation (FEP) calculations quantify binding affinity discrepancies .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting the sulfamoyl and isoindole moieties?

  • Methodological Answer :

  • Fragment Replacement : Synthesize analogs with substituent variations (e.g., replacing ethyl(phenyl)sulfamoyl with alkyl/aryl groups). Bioassay results (e.g., enzyme inhibition) are analyzed via Hansch analysis to correlate hydrophobicity (logP) with activity .
  • Co-crystallization Studies : Resolve X-ray structures of ligand-protein complexes to identify critical hydrogen bonds (e.g., sulfamoyl-O···enzyme active site) .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR (NOESY for stereochemistry), IR, and X-ray crystallography. For ambiguous peaks, use deuterated solvents or variable-temperature NMR to suppress exchange broadening .
  • Theoretical Spectral Prediction : Tools like ACD/Labs or ChemDraw simulate NMR/IR spectra for comparison with experimental data .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real-time.
  • Continuous Flow Chemistry : Reduces exothermic risks and improves mixing efficiency. Optimize residence time and solvent ratios using microreactors .

Methodological Considerations

  • Safety Protocols : Follow institutional chemical hygiene plans for handling reactive intermediates (e.g., acyl chlorides). Use fume hoods and PPE during synthesis .
  • Data Integrity : Employ ELN (Electronic Lab Notebook) systems with audit trails to ensure reproducibility. Reference standards (e.g., USP guidelines) validate analytical methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.